5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one

Description

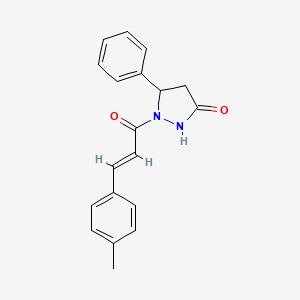

5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is a pyrazolidinone derivative characterized by a five-membered heterocyclic ring (pyrazolidin-3-one) substituted at position 5 with a phenyl group and at position 1 with a 3-(p-tolyl)acryloyl moiety.

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-[(E)-3-(4-methylphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C19H18N2O2/c1-14-7-9-15(10-8-14)11-12-19(23)21-17(13-18(22)20-21)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3,(H,20,22)/b12-11+ |

InChI Key |

VCKZNBYHSYMCFY-VAWYXSNFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one typically involves a multi-step process. One common method is the cyclocondensation reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by vitamin B1 and can be carried out in green media such as water and ethanol at room temperature . Another approach involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a one-pot, three-component synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Substitution reactions can occur at the phenyl or p-tolyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and halogenated compounds

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one serves as a versatile building block in organic synthesis. Its reactivity can be harnessed in various reactions such as Michael additions and cycloadditions, facilitating the formation of more complex molecular architectures.

Synthesis of Spiro Compounds

The compound can be utilized in the synthesis of spiro compounds, which are valuable in medicinal chemistry due to their biological activity. The incorporation of this compound into synthetic pathways can lead to novel spirocyclic structures with potential therapeutic applications.

Materials Science

Polymer Chemistry

In materials science, derivatives of pyrazolidinones have been explored for their potential as polymer additives or stabilizers. The incorporation of this compound into polymer matrices could enhance thermal stability or mechanical properties, although specific studies on this application are still emerging.

Nanocomposites

Recent research has investigated the use of pyrazolidinone derivatives in the development of nanocomposites. These materials exhibit improved electrical and thermal properties, making them suitable for applications in electronics and energy storage devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it can selectively bind to metal ions, leading to a change in its fluorescence properties . In medicinal applications, its biological activity may be attributed to its ability to interact with enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its pyrazolidinone core and acryloyl-p-tolyl substituent. Below is a comparative analysis with structurally related molecules:

Key Findings:

Synthetic Accessibility :

- The target compound’s synthesis could draw from methods used for 3ah (), where visible-light catalysis achieved moderate yields (59%) with high diastereoselectivity (88:12 dr). However, the acryloyl group may require alternative coupling strategies, such as Michael addition or chalcone derivatization .

- Comparatively, curcumin analogs () were synthesized via Claisen-Schmidt condensations, highlighting the versatility of acryloyl-containing scaffolds .

3e (), with dual 3,4-dimethoxy groups, exhibited strong tyrosinase inhibition (IC₅₀: 2.1 µM), suggesting that electron-donating groups enhance enzyme interaction. The target compound’s methyl group may offer weaker electronic effects but better metabolic stability .

Material Science Applications :

- Acryloyl derivatives in demonstrated corrosion inhibition via adsorption on metal surfaces. The target compound’s p-tolyl group could improve hydrophobic interactions, analogous to 3,4-dimethoxy substituents (92% efficiency at 100 ppm) .

Structural Flexibility: The pyrazolidinone core in the target compound differs from cyclopentanone/cyclohexanone systems in curcumin analogs (). The nitrogen atoms in pyrazolidinone may facilitate hydrogen bonding, altering binding affinities in biological targets .

Biological Activity

5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.36 g/mol

The compound features a pyrazolidinone core with phenyl and p-tolyl substituents, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure can enhance free radical scavenging activity. A study comparing various pyrazolidinones showed that derivatives with electron-donating groups demonstrated improved antioxidant capabilities, suggesting that this compound may possess similar properties.

Anti-inflammatory Properties

Pyrazolidinone derivatives have been extensively studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that related compounds can significantly reduce prostaglandin levels in inflammatory models, indicating that this compound might exhibit comparable anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial potential of pyrazolidinone derivatives has been documented in several studies. For instance, a series of substituted pyrazolidinones were tested against various bacterial strains, showing promising results. The structural features such as the presence of aromatic rings are believed to enhance membrane penetration and disrupt bacterial cell integrity.

Anticancer Activity

Recent investigations into the anticancer properties of pyrazolidinone derivatives have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Preliminary studies on structurally similar compounds suggest that this compound may also exhibit anticancer activity, particularly against breast and colon cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of bacterial membranes | |

| Anticancer | Induction of apoptosis |

Case Study: Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers (such as TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent. The compound's efficacy was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Antimicrobial Efficacy

A series of tests were conducted against Gram-positive and Gram-negative bacteria using varying concentrations of the compound. The Minimum Inhibitory Concentration (MIC) was determined, revealing effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.